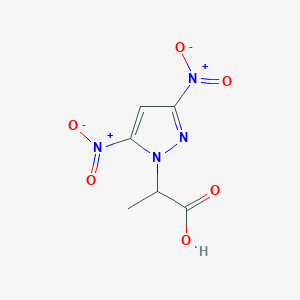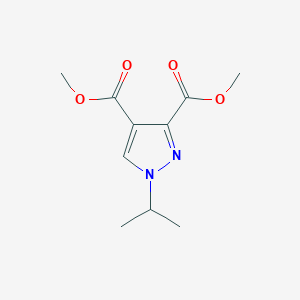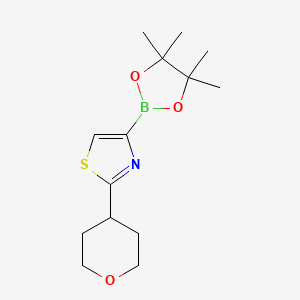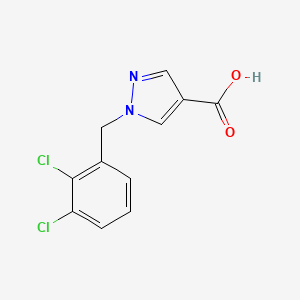
2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two nitro groups attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a pyrazole precursor. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available pyrazole derivatives. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-(3,5-diamino-1H-pyrazol-1-yl)propanoic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of energetic materials due to its high thermal stability and positive heat of formation.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid is primarily influenced by the presence of nitro groups, which can undergo redox reactions. These reactions can generate reactive intermediates that interact with biological targets, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer processes also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-(2-Methylpyrazol-3-yl)propanoic acid: Another pyrazole derivative with different substituents that influence its reactivity and applications.
Uniqueness: 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the nitro groups on the pyrazole ring, which imparts distinct chemical and physical properties. Its high thermal stability and potential for various chemical transformations make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N4O6 |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
2-(3,5-dinitropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H6N4O6/c1-3(6(11)12)8-5(10(15)16)2-4(7-8)9(13)14/h2-3H,1H3,(H,11,12) |
Clave InChI |
IWHXZHCGXBACRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)



![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)
![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)

